![molecular formula C11H9BrN4 B15362350 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine](/img/structure/B15362350.png)
6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine is a chemical compound belonging to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with bromo-substituted pyrazoles under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions: 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: Conversion of the bromine atom to a more oxidized state.
Reduction: Reduction of the imidazo[1,2-a]pyridine ring.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
Chemistry: In organic chemistry, 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its use as a lead compound for the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is being investigated for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In the material science industry, this compound is used in the design and synthesis of advanced materials with specific properties, such as conductivity and stability. Its incorporation into polymers and other materials can enhance their performance and functionality.
作用机制
The mechanism by which 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact mechanism can vary depending on the biological system and the specific application.
相似化合物的比较
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in their substituents and functional groups.
Pyrazole derivatives: Compounds containing pyrazole rings exhibit similar biological activities and chemical properties.
Uniqueness: 6-Bromo-8-(1-methyl-1H-pyrazol-5-yl)imidazo[1,2-a]pyridine stands out due to its specific combination of bromine and pyrazole substituents, which contribute to its unique reactivity and biological activity. This combination allows for a wide range of applications and makes it a valuable compound in scientific research and industry.
属性
分子式 |
C11H9BrN4 |
|---|---|
分子量 |
277.12 g/mol |
IUPAC 名称 |
6-bromo-8-(2-methylpyrazol-3-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H9BrN4/c1-15-10(2-3-14-15)9-6-8(12)7-16-5-4-13-11(9)16/h2-7H,1H3 |
InChI 键 |
FNAUZOOVVXCIMQ-UHFFFAOYSA-N |
规范 SMILES |
CN1C(=CC=N1)C2=CC(=CN3C2=NC=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


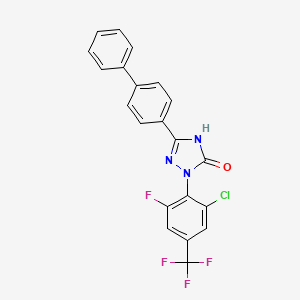

![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(5-methyl-4-oxo-2-thioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl benzoate](/img/structure/B15362275.png)
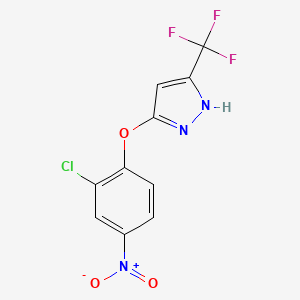
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride](/img/structure/B15362286.png)
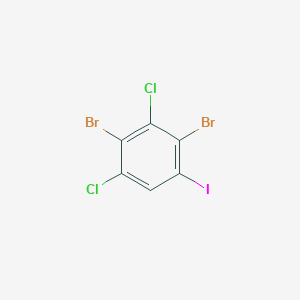
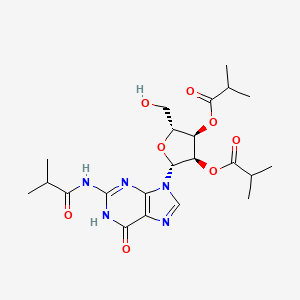
![6,7-Dimethyl-1,5-dihydropyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B15362314.png)
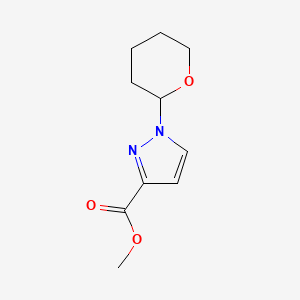
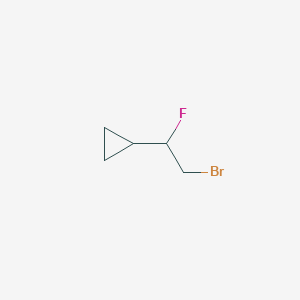
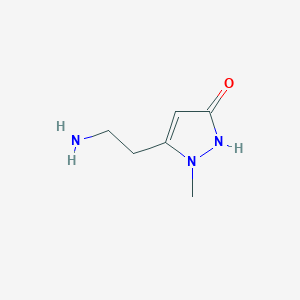
![5-Ethyl-2,2-dimethyl-5-{[(prop-2-en-1-yl)oxy]methyl}-1,3-dioxane](/img/structure/B15362352.png)
![5,5-Difluoro-4,6-dihydropyrrolo[1,2-b]pyrazol-2-amine](/img/structure/B15362353.png)
![ethyl 3-[2-chloro-6-fluoro-4-(trifluoromethyl)phenoxy]-1H-pyrazole-5-carboxylate](/img/structure/B15362360.png)
